molecular formula C12H10BrN B1282273 5-Bromo-2-(2-methylphenyl)pyridine CAS No. 88345-94-2

5-Bromo-2-(2-methylphenyl)pyridine

Cat. No. B1282273
CAS RN: 88345-94-2
M. Wt: 248.12 g/mol
InChI Key: QKYDTWSRQURVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07960349B2

Procedure details

To an argon-purged and evacuated slurry of 910 mg (3.21 mmol) of 5-bromo-2-iodopyridine and 436 mg (3.21 mmol, 1.0 eq.) of 2-o-tolylboronic acid in 8 mL of toluene and 3.2 mL of 2 M aqueous sodium carbonate, was added 36 mg (0.032 mmol, 0.01 eq) of tetrakis(tri-phenylphosphine)palladium. The reaction mixture was purged and evacuated with argon twice more and then set to reflux under argon for 15 h. The reaction was cooled and partitioned between water and EtOAc. The layers were separated, and the aqueous layer extracted once more with EtOAc. The organic extracts were combined, dried over magnesium sulfate, filtered, concentrated and dried in vacuo to give the crude product as an orange oil. Purification by silica gel chromatography (7:3 CH2Cl2/hexanes) provided the title compound as a yellow oil, 666 mg, 84% yield.
Quantity
910 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-o-tolylboronic acid
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis(tri-phenylphosphine)palladium
Quantity
36 mg
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](I)=[N:6][CH:7]=1.[C:9]1([CH3:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(=O)([O-])[O-].[Na+].[Na+]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[CH3:15])=[N:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
910 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)I
Name
2-o-tolylboronic acid
Quantity
436 mg
Type
reactant
Smiles
Name
Quantity
8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3.2 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
tetrakis(tri-phenylphosphine)palladium
Quantity
36 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an argon-purged
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged
CUSTOM
Type
CUSTOM
Details
evacuated with argon twice more
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under argon for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between water and EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted once more with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as an orange oil
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (7:3 CH2Cl2/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.